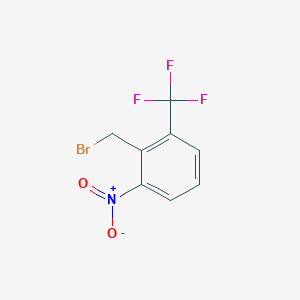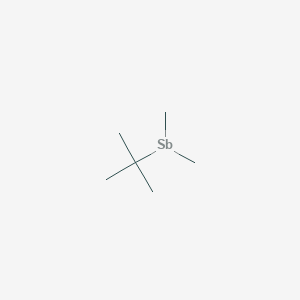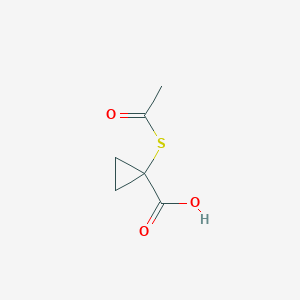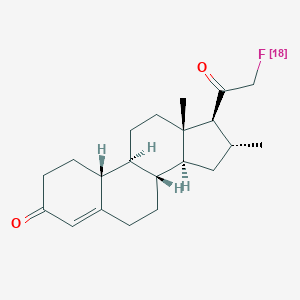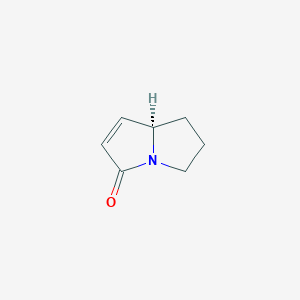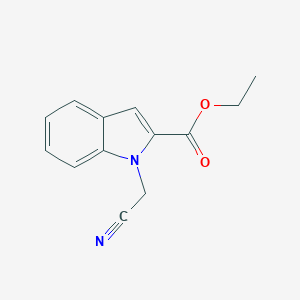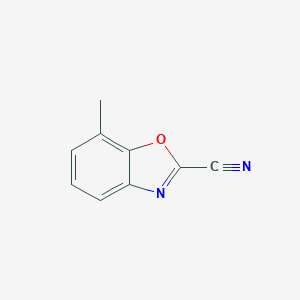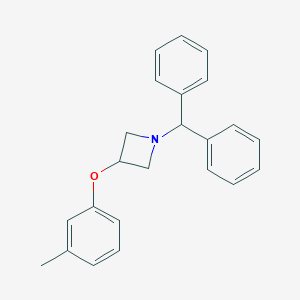
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine
Overview
Description
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine, also known as DPA, is a synthetic compound that belongs to the family of azetidines. This compound has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism Of Action
The mechanism of action of 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, which is a programmed cell death mechanism. 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been shown to activate the caspase pathway, which leads to the cleavage of various cellular proteins and ultimately results in cell death. In the case of Alzheimer's disease, 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation.
Biochemical And Physiological Effects
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has also been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease. In addition, 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been shown to exhibit antibacterial and antifungal activity.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine in lab experiments include its potent anticancer activity, its ability to inhibit the aggregation of amyloid-beta peptides, and its antibacterial and antifungal activity. However, the limitations of using 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine in lab experiments include its moderate yield and the need for recrystallization to improve its purity.
Future Directions
There are several future directions for the research on 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine. One potential direction is to investigate its potential application in the treatment of other diseases, such as Parkinson's disease, Huntington's disease, and prion diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Finally, further studies are needed to elucidate the mechanism of action of 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine and to identify its molecular targets.
Scientific Research Applications
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been extensively studied for its potential application in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has also been investigated for its potential application in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of this disease.
properties
CAS RN |
132924-51-7 |
|---|---|
Product Name |
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine |
Molecular Formula |
C23H23NO |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-benzhydryl-3-(3-methylphenoxy)azetidine |
InChI |
InChI=1S/C23H23NO/c1-18-9-8-14-21(15-18)25-22-16-24(17-22)23(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,22-23H,16-17H2,1H3 |
InChI Key |
GUMJAZPWMLONOP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
1-(DIPHENYLMETHYL)-3-(3-METHYLPHENOXY)-AZETIDINE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)
![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)
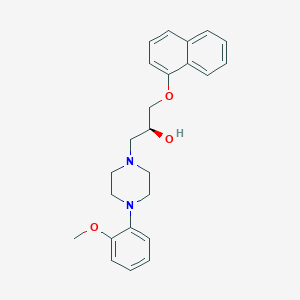
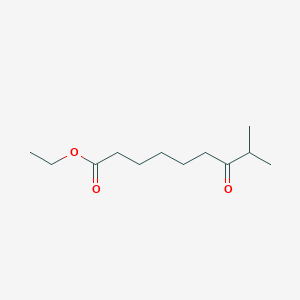
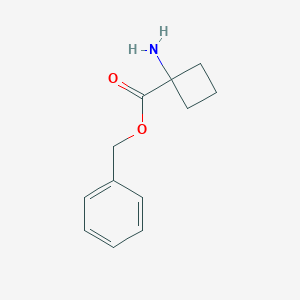
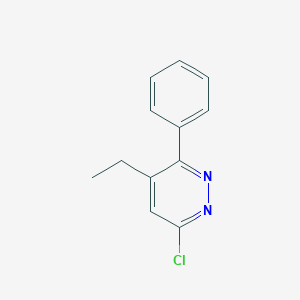
![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)
